molecular formula C8H14O4 B14267431 Ethyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate CAS No. 138999-37-8

Ethyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate

Cat. No.: B14267431
CAS No.: 138999-37-8
M. Wt: 174.19 g/mol
InChI Key: WMTMCTMLJKHUDG-UHFFFAOYSA-N
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Description

Ethyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroperoxy group, a methyl group, and a methylene group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate typically involves the reaction of ethyl 3-methyl-2-methylidenebutanoate with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of a hydroperoxide intermediate, which is then stabilized by the ester group.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.

Types of Reactions:

    Oxidation: The hydroperoxy group in this compound can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction of the hydroperoxy group can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or other derivatives.

Scientific Research Applications

Ethyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate has several applications in scientific research:

    Biology: Studied for its potential effects on biological systems, including its role as a reactive oxygen species (ROS) generator.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs that target oxidative stress-related diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ethyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.

Comparison with Similar Compounds

    Ethyl 3-methyl-2-methylidenebutanoate: Lacks the hydroperoxy group, making it less reactive in oxidation reactions.

    Methyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-hydroperoxy-3-methylbutanoate: Similar but lacks the methylene group, affecting its reactivity and applications.

Properties

CAS No.

138999-37-8

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

ethyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate

InChI

InChI=1S/C8H14O4/c1-5-11-7(9)6(2)8(3,4)12-10/h10H,2,5H2,1,3-4H3

InChI Key

WMTMCTMLJKHUDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C(C)(C)OO

Origin of Product

United States

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